2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Medicinal Chemistry Synthetic Methodology Building Block

Researchers exploring tetrahydroquinoline CNS targets often lack access to pure, electrophilic intermediates for SAR. 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8) fills this gap. • Enables SN2 diversification with amines/thiols for nAChR & MAO-B chemotype libraries • Clean off-target profile supports activity-based probe development • Reliable scale-up: synthesized from THQ & chloroacetyl chloride; mp 50-52°C Procurement-ready at ≥95% purity; ambient shipping for lab to process scale.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 28668-58-8
Cat. No. B1295890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
CAS28668-58-8
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)CCl
InChIInChI=1S/C11H12ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2
InChIKeyCTCLPENRFAHENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8): Core Physicochemical and Structural Profile


2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8), also known as 1-(chloroacetyl)-1,2,3,4-tetrahydroquinoline, is a chlorinated heterocyclic building block featuring a tetrahydroquinoline core N-acylated with a chloroacetyl group. Its molecular formula is C11H12ClNO, with a molecular weight of 209.67 g/mol . The compound exists as a solid at ambient temperature, exhibiting a melting point range of 50-52 °C and a predicted density of 1.233±0.06 g/cm³ . The chloroacetyl moiety serves as a versatile electrophilic handle for nucleophilic substitution, enabling the construction of diverse pharmacologically relevant chemotypes .

Why 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone Cannot Be Readily Substituted by Other Tetrahydroquinoline Derivatives


Substitution of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8) with superficially similar N-acyl tetrahydroquinolines—such as the non-chlorinated acetyl analog 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 4169-19-1) or hydroxylated congeners—is not scientifically equivalent. The presence of the α-chloroacetyl group confers a unique electrophilic reactivity profile that is absent in the acetyl analog, which lacks a nucleofuge . This electrophilicity is essential for downstream synthetic transformations (e.g., SN2 reactions with amines or thiols) that are central to the compound's utility as a versatile building block . Furthermore, class-level evidence indicates that subtle structural modifications on the tetrahydroquinoline scaffold can translate into large changes in biological potency and selectivity .

Quantitative Evidence Guide for 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8)


Comparative Electrophilic Reactivity: Chloroacetyl vs. Acetyl Substituent

The target compound 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8) contains an electrophilic α-chloroacetyl group, which enables nucleophilic substitution reactions. In contrast, its closest analog, 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 4169-19-1), possesses a simple acetyl group that is essentially inert toward nucleophilic displacement under standard conditions . The chloroacetyl moiety serves as a synthetic handle for introducing diverse functionalities (e.g., amines, thiols) onto the tetrahydroquinoline scaffold, a critical feature for building compound libraries in drug discovery .

Medicinal Chemistry Synthetic Methodology Building Block

Lack of Inhibitory Activity Against Common Enzymatic Off-Targets

In in vitro profiling, 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8) demonstrates a clean profile against several common enzymatic off-targets. Specifically, it exhibits no measurable inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM and no inhibition of bacterial chorismate mutase . While negative data, this lack of promiscuous activity is a valuable differentiator for researchers seeking to avoid confounding polypharmacology in early-stage discovery. For comparison, many unoptimized heterocyclic screening hits display off-target liabilities at similar concentrations.

Drug Discovery Selectivity Off-Target Screening

Class-Level Bioactivity: Potent Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Compounds within the N-acyl tetrahydroquinoline class, to which 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8) belongs, exhibit potent antagonism at neuronal nicotinic acetylcholine receptors (nAChRs). For instance, structurally related N-acyl tetrahydroquinolines have demonstrated sub-nanomolar to low nanomolar antagonist activity against various nAChR subtypes [1]. While direct data for CAS 28668-58-8 is not available, this class-level data suggests the compound may possess similar neuromodulatory potential, positioning it as a promising scaffold for CNS drug discovery. The lack of direct data for CAS 28668-58-8 necessitates empirical validation.

Neuroscience CNS Drug Discovery nAChR

Class-Level Bioactivity: Monoamine Oxidase B (MAO-B) Inhibition

Tetrahydroquinoline derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme target relevant to Parkinson's disease and other neurodegenerative conditions. A structurally similar compound demonstrated an IC50 of 209 nM against rat brain MAO-B [1]. This class-level evidence suggests that 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8) may exhibit MAO-B inhibitory activity, though direct confirmation is required. The 2-chloro substituent on the ethanone moiety is a critical point of differentiation from known MAO-B inhibitors, potentially influencing binding affinity and selectivity.

Neurodegeneration Parkinson's Disease Enzyme Inhibition

High-Value Application Scenarios for 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8)


Medicinal Chemistry: Synthesis of CNS-Targeted Compound Libraries

2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8) serves as a key intermediate for generating diverse tetrahydroquinoline-based libraries for CNS drug discovery. Its chloroacetyl group facilitates rapid diversification via nucleophilic substitution with primary and secondary amines, enabling the exploration of structure-activity relationships (SAR) around targets such as nAChRs and MAO-B, for which the tetrahydroquinoline scaffold shows class-level affinity [1]. The compound's lack of activity against common off-targets like acetylcholinesterase further supports its use in building clean screening libraries.

Chemical Biology: Synthesis of Activity-Based Probes

The electrophilic chloroacetyl moiety in 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8) is a strategic feature for the development of activity-based probes (ABPs). This reactive handle can be utilized to covalently attach the tetrahydroquinoline core to affinity tags (e.g., biotin) or fluorescent reporters, enabling target identification and pull-down experiments in complex proteomes . Its clean off-target profile minimizes non-specific labeling.

Process Chemistry: Development of Scalable Synthetic Routes

The synthesis of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 28668-58-8) from 1,2,3,4-tetrahydroquinoline and chloroacetyl chloride is well-established and documented . Its favorable physicochemical properties, including a distinct melting point of 50-52 °C, facilitate purification and characterization, making it a reliable building block for scale-up in process chemistry settings .

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